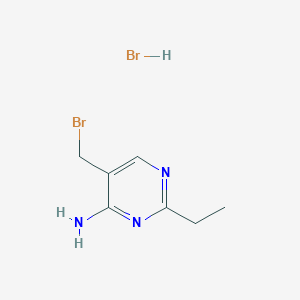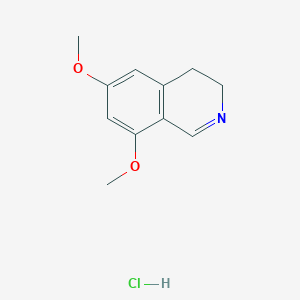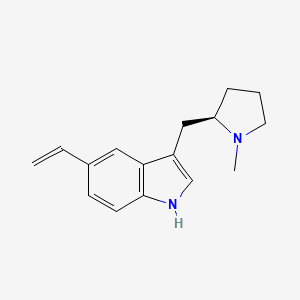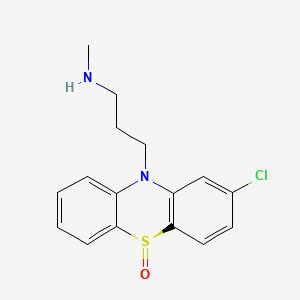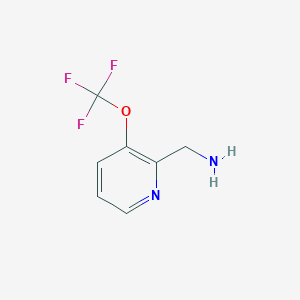
Solabegron Acyl Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solabegron Acyl Glucuronide is a metabolite of Solabegron, a selective β3 adrenoceptor agonist. Solabegron is being developed for the treatment of overactive bladder and irritable bowel syndrome . The acyl glucuronide form is created through the conjugation of Solabegron with glucuronic acid, a common metabolic pathway for carboxylic acid-containing drugs .
Méthodes De Préparation
The synthesis of Solabegron Acyl Glucuronide involves the conjugation of Solabegron with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes
Analyse Des Réactions Chimiques
Solabegron Acyl Glucuronide undergoes several types of chemical reactions, including:
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another nucleophile, such as a protein or amino acid.
Anomerization: This reaction involves the conversion of the β-anomer of the glucuronide to the α-anomer.
Common reagents and conditions used in these reactions include water for hydrolysis, nucleophiles for transacylation, and acidic or basic conditions for anomerization . The major products formed from these reactions are Solabegron, glucuronic acid, and various acylated nucleophiles .
Applications De Recherche Scientifique
Solabegron Acyl Glucuronide has several scientific research applications, including:
Toxicology Studies: The compound is used to study the potential hepatotoxicity of acyl glucuronides, as these metabolites can form protein adducts that may lead to toxicity.
Drug Metabolism: Researchers use this compound to study the metabolic pathways of Solabegron and other carboxylic acid-containing drugs.
Pharmacokinetics: The compound is used to investigate the pharmacokinetic properties of Solabegron, including its absorption, distribution, metabolism, and excretion.
Mécanisme D'action
Solabegron Acyl Glucuronide exerts its effects through the formation of protein adducts. The acyl group of the glucuronide can be transferred to nucleophilic centers on proteins, such as lysine residues, leading to the formation of covalent bonds . This process can result in the modification of protein function and potentially lead to toxicity .
Comparaison Avec Des Composés Similaires
Solabegron Acyl Glucuronide is similar to other acyl glucuronides, such as those formed from diclofenac and ibuprofen . it is unique in its specific structure and the particular metabolic pathways it undergoes. Similar compounds include:
- Diclofenac Acyl Glucuronide
- Ibuprofen Acyl Glucuronide
- Naproxen Acyl Glucuronide
These compounds share similar reactivity and potential for toxicity but differ in their specific chemical structures and the drugs from which they are derived .
Propriétés
Numéro CAS |
1357466-24-0 |
|---|---|
Formule moléculaire |
C₂₉H₃₁ClN₂O₉ |
Poids moléculaire |
587.02 |
Synonymes |
1-[3’-[[2-[[(2R)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]amino][1,1’-biphenyl]-3-carboxylate]-β-D-Glucopyranuronic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


